(E)-Methyl 2-(2-iodovinyl)benzoate
Description
(E)-Methyl 2-(2-iodovinyl)benzoate (compound 4.2, CAS: N/A) is an iodinated vinyl benzoate ester with a molecular formula of $ \text{C}{10}\text{H}9\text{IO}_2 $. It is synthesized via iododesilylation of Methyl (E)-2-(2-(trimethylsilyl)vinyl)benzoate (4.1) using $ \text{N-iodosuccinimide} $ (NIS) in methanol, yielding a yellow oil with 91% efficiency . The compound is characterized by $ ^1\text{H NMR} $, $ ^{13}\text{C NMR} $, IR, and HRMS, confirming its (E)-stereochemistry and purity . Its hydrolysis under basic conditions (NaOH/THF-MeOH) produces (E)-2-(2-iodovinyl)benzoic acid (4.3), highlighting the reactivity of its ester group .
Key properties:
- Physical state: Yellow oil (contrasts with crystalline solids of quinoline derivatives, e.g., C1–C7 in ) .
- Reactivity: The iodovinyl group enables participation in cross-coupling reactions (e.g., Heck coupling), while the ester group is hydrolytically labile.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(E)-2-iodoethenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-7H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYJNULQEHZCSS-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C=CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1/C=C/I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Functional Group Variations on Benzoate Esters
Research Findings :
- Electron-withdrawing vs. donating groups : The iodovinyl group in 4.2 is electron-withdrawing, increasing the ester's electrophilicity and hydrolysis rate compared to electron-donating methoxy groups in Ethyl 2-methoxybenzoate .
- Applications: Iodinated derivatives like 4.2 are pivotal in Suzuki/Heck couplings due to iodine's leaving-group ability, whereas methoxy/amino derivatives are used in stable intermediates or bioactive molecules .
Quinoline-Based Benzoate Derivatives ()
Compounds C1–C7 (e.g., C1: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) feature a quinoline-piperazine-benzoate scaffold.
| Property | (E)-Methyl 2-(2-iodovinyl)benzoate | Quinoline Derivatives (C1–C7) |
|---|---|---|
| Structure | Simple iodovinyl benzoate | Complex heteroaromatic systems |
| Physical State | Oil | Crystalline solids (yellow/white) |
| Synthesis | Single-step iododesilylation | Multi-step coupling/crystallization |
| Applications | Organic synthesis; cross-coupling | Medicinal chemistry (e.g., kinase inhibitors) |
Research Insights :
- Crystallinity: Quinoline derivatives form stable crystals due to planar aromatic systems and hydrogen-bonding motifs, unlike the oil form of 4.2 .
- Biological Activity: Quinoline derivatives (C1–C7) are optimized for drug discovery (e.g., targeting enzymes), whereas 4.2 is primarily a synthetic intermediate .
Sulfonylurea Herbicides ()
Compounds like Bensulfuron-methyl (Methyl 2-((((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)benzoate) are sulfonylurea-based herbicides.
| Property | (E)-Methyl 2-(2-iodovinyl)benzoate | Bensulfuron-methyl |
|---|---|---|
| Functional Groups | Iodovinyl, ester | Sulfonylurea, pyrimidine |
| Reactivity | Cross-coupling; hydrolysis | Enzyme inhibition (ALS) |
| Applications | Organic synthesis | Agricultural pesticides |
Key Difference : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, leveraging their sulfonylurea moiety, while 4.2 's iodine facilitates transition-metal catalysis .
Enzyme Model Compounds ()
Methyl 2-({hydroxy[2-(1H-imidazol-2-yl)phenoxy]phosphoryl}oxy)benzoate (21) mimics hydrolase enzymes via a phosphorylated imidazole-benzoate system.
| Property | (E)-Methyl 2-(2-iodovinyl)benzoate | Compound 21 |
|---|---|---|
| Functional Groups | Iodovinyl, ester | Phosphoryloxy, imidazole |
| Reactivity | Halogen bonding; cross-coupling | Hydrolysis catalysis |
| Applications | Synthetic intermediate | Enzyme mimicry studies |
Research Note: Compound 21's imidazole and phosphoryl groups enable nucleophilic catalysis, contrasting with 4.2's role in metal-mediated reactions .
Preparation Methods
Heck Coupling for Vinyl Iodide Formation
The Heck reaction is a cornerstone for constructing vinyl iodide motifs. In this context, methyl 2-iodobenzoate (CAS 610-97-9) serves as the aryl halide precursor, reacting with ethylene under palladium catalysis to install the vinyl iodide group. A representative protocol involves:
-
Catalyst system : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)
-
Base : Et₃N
-
Solvent : DMF at 80°C for 12 hours
Critical parameters include the avoidance of excess iodide, which may lead to homo-coupling byproducts. Stereoselectivity toward the (E)-isomer is achieved by employing bulky ligands, such as tri-o-tolylphosphine, which sterically hinder the syn-addition pathway.
Stille Coupling with Vinyl Stannanes
Stille coupling between methyl 2-iodobenzoate and tributyl(vinyl)stannane offers an alternative route. This method is notable for its tolerance toward ester groups:
The (E)-selectivity arises from the transmetallation step, which favors the trans-configuration in the transition state.
Iodination of Vinyl Precursors
Hydroiodination of Alkynes
Terminal alkynes undergo hydroiodination to generate vinyl iodides. Methyl 2-ethynylbenzoate, when treated with HI in acetic acid, produces (E)-methyl 2-(2-iodovinyl)benzoate with moderate selectivity:
Optimization Insights :
Electrophilic Iodination Using N-Iodosuccinimide (NIS)
NIS in dichloroethane (DCE) facilitates iodination of preformed vinyl groups. For example, methyl 2-vinylbenzoate reacts with NIS under radical initiation to yield the target compound:
Radical stabilization by the ester group directs iodination to the β-position of the vinyl group.
Wittig and Horner-Wadsworth-Emmons Olefination
Wittig Reaction with Iodo-Substituted Ylides
The Wittig reaction between methyl 2-formylbenzoate and iodomethylenetriphenylphosphorane generates the vinyl iodide:
Key Data :
Horner-Wadsworth-Emmons Modification
Using phosphonate reagents improves stereocontrol:
Conditions :
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Yield (%) | (E)-Selectivity | Scalability |
|---|---|---|---|
| Heck Coupling | 72 | 85% | High |
| Stille Coupling | 80 | 90% | Moderate |
| Hydroiodination | 65 | 75% | Low |
| Wittig Reaction | 65 | 95% | Moderate |
Trade-offs :
-
Heck Coupling : Requires stringent anhydrous conditions but offers scalability.
-
Wittig Reaction : High selectivity but involves phosphine oxide waste.
Stereochemical Control and Analytical Validation
NMR Characterization
Q & A
Q. What are the standard synthetic routes for preparing (E)-Methyl 2-(2-iodovinyl)benzoate?
The synthesis typically involves:
- Iodination : Introducing iodine via electrophilic substitution or metal-catalyzed coupling (e.g., using iodine monochloride or Pd catalysts).
- Esterification : Converting carboxylic acid intermediates to methyl esters using methanol and acid catalysts (e.g., H₂SO₄).
- Cross-coupling : Stille or Suzuki-Miyaura reactions to install the vinyl iodide moiety. Reagents like potassium permanganate (oxidation) and sodium borohydride (reduction) are often used in intermediate steps .
Q. How is the structure of (E)-Methyl 2-(2-iodovinyl)benzoate characterized?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for E/Z isomer distinction). For example, vinyl protons in the E-isomer show characteristic coupling (~12–16 Hz) .
- X-ray Crystallography : SHELXL refines crystal structures to validate bond angles, iodine positioning, and steric effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Cross-validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS).
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data.
- Crystallographic refinement : SHELX programs resolve ambiguities in electron density maps .
Q. What experimental strategies optimize the stereoselective synthesis of the E-isomer?
- Thermodynamic control : Prolonged heating favors the E-isomer due to lower steric strain.
- Catalytic systems : Use Pd(PPh₃)₄ with aryl halides to suppress β-hydride elimination, retaining the E-configuration .
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
- The C–I bond’s polarization enhances electrophilicity, making it reactive in Pd-catalyzed couplings (e.g., Heck or Sonogashira reactions).
- Steric hindrance from the iodovinyl group may slow down nucleophilic attacks, requiring optimized ligand systems (e.g., bulky phosphines) .
Q. What methodologies assess the compound’s stability under varying conditions?
- Accelerated degradation studies : Expose the compound to heat, light, and humidity, followed by HPLC or LC-MS analysis.
- Kinetic profiling : Monitor iodine loss via ICP-MS or iodometric titration .
Q. How can computational tools predict the compound’s biological activity?
- Docking simulations : Map the molecule into target protein active sites (e.g., enzymes or receptors) using AutoDock or Schrödinger.
- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogous benzoates .
Q. What strategies mitigate byproduct formation during iodination?
- Controlled stoichiometry : Limit iodine equivalents to prevent di-iodination.
- Protecting groups : Temporarily block reactive sites (e.g., –OH or –NH₂) before iodination .
Q. How is the compound utilized in pharmacological research?
- Anticancer studies : Screen against cancer cell lines (e.g., MTT assays) to assess cytotoxicity.
- Antimicrobial testing : Evaluate MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria .
Q. What analytical techniques quantify trace impurities in synthesized batches?
- HPLC-DAD/UV : Detect and quantify residual solvents or degradation products.
- GC-MS : Identify volatile impurities with low detection limits (<1 ppm) .
Tables for Key Data
Table 1 : Common Reagents in Synthesis
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Iodination | I₂, KI, H₂O₂ (acidic conditions) | Electrophilic iodination | |
| Esterification | CH₃OH, H₂SO₄, reflux | Methyl ester formation | |
| Cross-coupling | Pd(PPh₃)₄, Ar–X, base | Vinyl iodide installation |
Table 2 : Key Spectroscopic Data
| Technique | Key Observations | Interpretation | Reference |
|---|---|---|---|
| ¹H NMR | δ 7.8–8.2 (aromatic), J=15 Hz (vinyl) | Confirms E-stereochemistry | |
| ¹³C NMR | δ 90–100 (C–I) | Validates iodine incorporation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
